molecular formula C16H17BrN2O3S B2739211 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797309-47-7

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2739211
CAS No.: 1797309-47-7
M. Wt: 397.29
InChI Key: QTLXPIJDYRDPGW-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the furan-3-carbonyl chloride: This can be achieved by reacting furan-3-carboxylic acid with thionyl chloride under reflux conditions.

    Synthesis of the piperidine intermediate: The furan-3-carbonyl chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine to form the intermediate.

    Coupling with thiophene-2-carboxamide: The final step involves coupling the piperidine intermediate with 4-bromo-thiophene-2-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The furan and thiophene rings can undergo oxidation or reduction, altering the electronic properties of the compound.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate.

    Oxidation reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the furan or thiophene rings.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the rings.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or cancer.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It can be used as a probe to study various biological pathways and interactions, particularly those involving the central nervous system.

Mechanism of Action

The mechanism of action of 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π stacking interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-((1-(furan-2-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
  • 4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzamide
  • 4-chloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific electronic and steric properties. The presence of the bromine atom allows for further functionalization, while the furan and thiophene rings provide aromatic stability and potential for electronic interactions.

Properties

IUPAC Name

4-bromo-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S/c17-13-7-14(23-10-13)15(20)18-8-11-1-4-19(5-2-11)16(21)12-3-6-22-9-12/h3,6-7,9-11H,1-2,4-5,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLXPIJDYRDPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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